N,N-Diethyl-2-(3-nitrophenyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

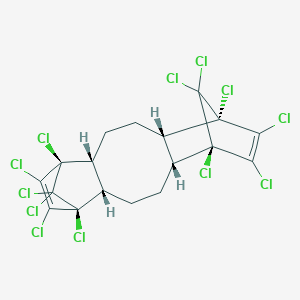

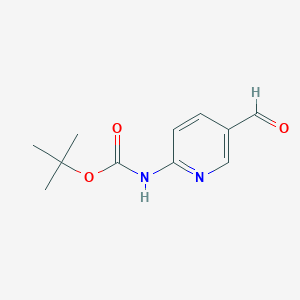

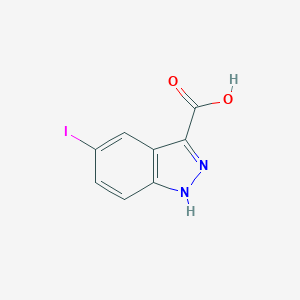

“N,N-Diethyl-2-(3-nitrophenyl)acetamide” is a β-dicarbonyl compound . It can be used to synthesize potent calcium channel blockers . Its molecular formula is C12H16N2O3 .

Synthesis Analysis

The synthesis of “N,N-Diethyl-2-(3-nitrophenyl)acetamide” involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction can be carried out in several ways, including stirring without solvent and/or heat, stirring without solvent at steam bath, and fusion .Molecular Structure Analysis

The molecular structure of “N,N-Diethyl-2-(3-nitrophenyl)acetamide” can be viewed using Java or Javascript . Its average mass is 236.267 Da and its monoisotopic mass is 236.116089 Da .Chemical Reactions Analysis

“N,N-Diethyl-2-(3-nitrophenyl)acetamide” is a privileged structure and is considered one of the most important precursors for heterocyclic synthesis . The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

“N,N-Diethyl-2-(3-nitrophenyl)acetamide” has a molecular weight of 115.1735 . Its IUPAC Standard InChI is InChI=1S/C6H13NO/c1-4-7(5-2)6(3)8/h4-5H2,1-3H3 .科学研究应用

Insect Repellent and Mosquito Control

Scientific Field

Entomology, specifically insect repellent research.

N,N-Diethyl-3-nitrobenzeneacetamide

(commonly referred to as DEET ) is a potent insect repellent with a long history of efficacy and safety. It is widely used to protect against mosquito bites and other insect pests.

Methods of Application

DEET is typically formulated into topical repellent products such as lotions, sprays, and creams. Users apply these directly to their skin. The compound works by interfering with the insect’s ability to detect human scent, thus repelling mosquitoes and other biting insects.

Results

Studies have consistently shown that DEET effectively repels mosquitoes and other insects. Its use has contributed significantly to reducing the incidence of insect-borne diseases. Quantitative data from experiments demonstrate its effectiveness in preventing mosquito bites and reducing the risk of diseases like malaria, dengue fever, and Zika virus transmission .

Solvent in Chemistry and Material Science

Scientific Field

Chemistry and material science.

Summary

DEET is also an effective solvent for various materials.

Methods of Application

Researchers use DEET as a solvent to dissolve plastics, rayon, spandex, synthetic fabrics, and painted or varnished surfaces. It can be employed in laboratory experiments or industrial processes where solubility is essential.

Results

The solubility properties of DEET have practical applications in material science and chemical research. Researchers have successfully used DEET as a solvent in various contexts, demonstrating its versatility and effectiveness .

Metal–Organic Frameworks (MOFs) Synthesis

Scientific Field

Materials chemistry and nanotechnology.

Summary

DEET has been investigated for its role in the synthesis of metal–organic frameworks (MOFs).

Methods of Application

Researchers have utilized DEET as a ligand in MOF synthesis. By coordinating with metal ions, DEET contributes to the formation of porous MOF structures with potential applications in gas storage, catalysis, and drug delivery.

Results

Studies have shown that DEET-based MOFs exhibit interesting properties, such as high surface area and tunable pore sizes. These materials hold promise for various applications in nanotechnology and materials science .

Bioactive Compound Preparation

Scientific Field

Organic synthesis and pharmaceutical research.

Summary

DEET has bioactive properties and can be synthesized for specific applications.

Methods of Application

Researchers have developed synthetic routes to prepare DEET in high purity. These methods involve organic synthesis techniques, including reductive amination and purification steps.

Results

DEET, when prepared with high conversion and yield, can serve as a bioactive compound for further studies. Its unique structure and insect-repellent properties make it an interesting target for pharmaceutical research .

Environmental Toxicology

Scientific Field

Environmental science and toxicology.

Summary

DEET’s environmental impact and toxicity have been studied.

Methods of Application

Researchers investigate DEET’s behavior in the environment, its degradation pathways, and its potential effects on ecosystems. Studies involve laboratory experiments, field monitoring, and modeling.

Results

Research findings help assess DEET’s environmental safety and guide its responsible use. Quantitative data on its persistence, degradation, and potential harm to non-target organisms contribute to risk assessments and regulatory decisions .

Pharmacokinetics and Human Exposure

Scientific Field

Pharmacology and toxicology.

Summary

DEET’s absorption, distribution, metabolism, and excretion in humans have been explored.

Methods of Application

Studies involve human volunteers applying DEET-containing products, followed by blood and urine sampling. Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to quantify DEET levels.

Results

Quantitative data reveal DEET’s pharmacokinetic profile, including absorption rates, half-life, and elimination pathways. Understanding human exposure informs safety guidelines and recommendations for its use in insect repellents .

未来方向

属性

IUPAC Name |

N,N-diethyl-2-(3-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-3-13(4-2)12(15)9-10-6-5-7-11(8-10)14(16)17/h5-8H,3-4,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSQKWOCPGQJCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CC1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631522 |

Source

|

| Record name | N,N-Diethyl-2-(3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diethyl-2-(3-nitrophenyl)acetamide | |

CAS RN |

19281-11-9 |

Source

|

| Record name | N,N-Diethyl-2-(3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B173682.png)

![tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B173688.png)

![sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate](/img/structure/B173697.png)

![4,6-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B173706.png)